
3-Phenanthridinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenanthridinol is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₉NO. It is a derivative of phenanthridine, which is known for its role as a DNA-binding fluorescent dye. The hydroxyl group at the third position of the phenanthridine ring system gives this compound its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 3-Phenanthridinol can be synthesized through several methods. One common approach involves the reduction of 3-nitrophenanthridine using a suitable reducing agent such as tin(II) chloride in hydrochloric acid. Another method involves the cyclization of 2-aminobiphenyl with formaldehyde in the presence of zinc chloride, followed by oxidation to introduce the hydroxyl group at the third position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 3-Phenanthridinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthridinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-aminophenanthridine.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; sulfuric acid for sulfonation; halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Phenanthridinone.
Reduction: 3-Aminophenanthridine.
Substitution: Various substituted phenanthridinols depending on the substituent introduced.
科学的研究の応用
3-Phenanthridinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential as DNA-binding agents and fluorescent probes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Phenanthridinol involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The hydroxyl group at the third position enhances its binding affinity to DNA by forming hydrogen bonds with the nucleotide bases.
類似化合物との比較
Phenanthridine: The parent compound, lacking the hydroxyl group.
Phenanthridinone: An oxidized form of phenanthridine.
Acridine: An isomer of phenanthridine with similar DNA-binding properties.
Uniqueness: 3-Phenanthridinol is unique due to the presence of the hydroxyl group at the third position, which enhances its chemical reactivity and binding affinity to DNA. This makes it a valuable compound in the synthesis of DNA-binding agents and fluorescent probes.
特性
CAS番号 |
99585-74-7 |
|---|---|
分子式 |
C13H9NO |
分子量 |
195.22 g/mol |
IUPAC名 |
phenanthridin-3-ol |
InChI |
InChI=1S/C13H9NO/c15-10-5-6-12-11-4-2-1-3-9(11)8-14-13(12)7-10/h1-8,15H |
InChIキー |
PVRBBNVBVWFJSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C3=C(C=C(C=C3)O)N=CC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)
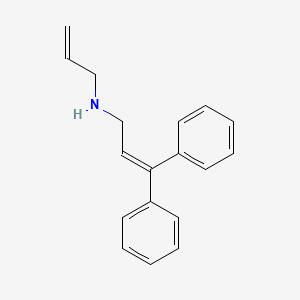
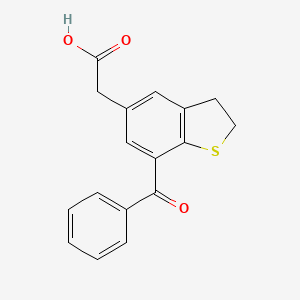
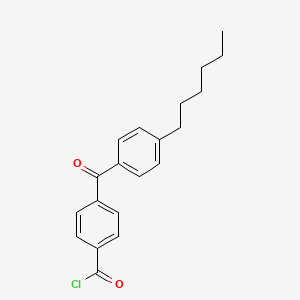
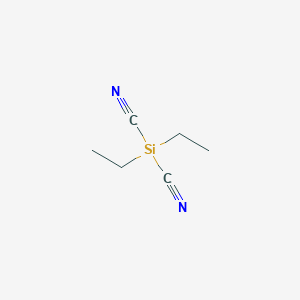
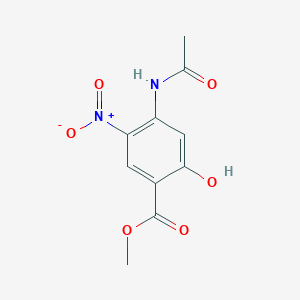
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
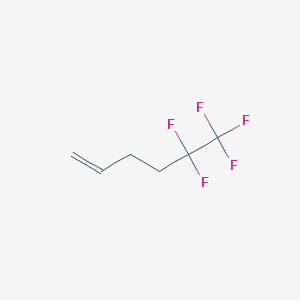
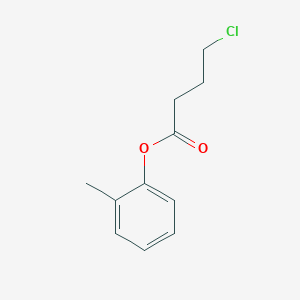
![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)
![(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B14338228.png)

